molecular formula C15H18O4 B13854460 tert-butyl 2-(1-oxo-3H-2-benzofuran-5-yl)propanoate

tert-butyl 2-(1-oxo-3H-2-benzofuran-5-yl)propanoate

Cat. No.: B13854460
M. Wt: 262.30 g/mol
InChI Key: KMCNOBRZEKPZND-UHFFFAOYSA-N
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Description

tert-Butyl 2-(1-oxo-3H-2-benzofuran-5-yl)propanoate: is a chemical compound that belongs to the class of benzofuran derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(1-oxo-3H-2-benzofuran-5-yl)propanoate typically involves the reaction between phthalic anhydride and tert-butyl acetoacetate. This reaction is regioselective and leads to the formation of the desired compound . The reaction conditions often include the use of sodium methoxide in methanol, which helps in achieving high yields .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(1-oxo-3H-2-benzofuran-5-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized benzofuran derivatives, while reduction can produce less oxidized forms .

Mechanism of Action

The mechanism of action of tert-butyl 2-(1-oxo-3H-2-benzofuran-5-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate various biological processes, including enzyme activity and cellular signaling pathways . The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison: tert-Butyl 2-(1-oxo-3H-2-benzofuran-5-yl)propanoate is unique due to its specific structure and the presence of the tert-butyl group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C15H18O4

Molecular Weight

262.30 g/mol

IUPAC Name

tert-butyl 2-(1-oxo-3H-2-benzofuran-5-yl)propanoate

InChI

InChI=1S/C15H18O4/c1-9(13(16)19-15(2,3)4)10-5-6-12-11(7-10)8-18-14(12)17/h5-7,9H,8H2,1-4H3

InChI Key

KMCNOBRZEKPZND-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)C(=O)OC2)C(=O)OC(C)(C)C

Origin of Product

United States

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